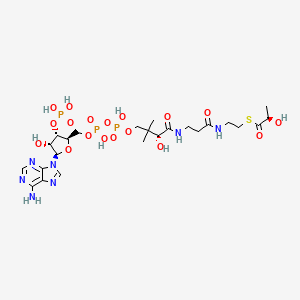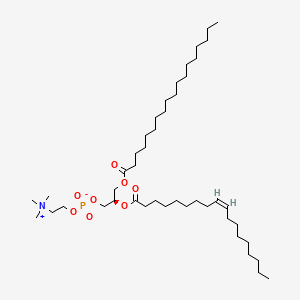
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
SOPC belongs to the subclass of naturally occurring phosphatidylcholines (PCs). It is the most abundant phospholipid in animal membranes . SOPC contains one saturated sn-1 chain and one monounsaturated sn-2 chain . It inhibits histone deacetylase 3 (HDAC3) activity and signal transducer and activator of transcription 3 (STAT3) phosphorylation and exhibits anticancer activity in chronic myelogenous leukemia (CML) K562 cells .
Synthesis Analysis
SOPC is a phosphatidylcholine 36:1 in which the phosphatidyl acyl groups at positions 1 and 2 are stearoyl and oleoyl respectively . It is a natural product found in Drosophila melanogaster, Vitis vinifera, and Saccharomyces cerevisiae .Molecular Structure Analysis
The molecule of SOPC has a hydrophilic head and a glycerol ester bonding the two hydrophobic tails, known as saturated (sn-1) and unsaturated (sn-2) chains . The double bond in the sn-2 hydrocarbon chain leads to the formation of a kink .Chemical Reactions Analysis
Aldehydes were found to be the major volatile oxidized compounds (VOCs) of SOPC . The differences in the acyl chain lengths and the interaction of the double bond in the acyl chains with the cholesterol off-plane methyl groups drive the differences in the reactions .Physical And Chemical Properties Analysis
SOPC is a phosphatidylcholine 36:1 in which the phosphatidyl acyl groups at positions 1 and 2 are stearoyl and oleoyl respectively . It is a 1-octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine and a 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine betaine .Applications De Recherche Scientifique
Model Membrane Studies
SOPC is widely used as a component in model membranes to study the properties and functions of biological membranes . These model systems help researchers understand the dynamics of lipid bilayers, which are crucial components of cell membranes.
Surfactant in Nanoparticle Preparation
Due to its amphiphilic nature, SOPC acts as a surfactant in the preparation of nanoparticles, liquid crystals, and nano-micelles . This application is significant in the field of drug delivery and material science.
Biological Process Investigations
Researchers utilize SOPC to investigate biological processes related to cell signaling and membrane bi-layer activities . Understanding these processes is essential for insights into cellular communication and function.
Liposome Formation
SOPC is used in the formation of liposomes via methods like the electroformation technique . Liposomes are spherical vesicles that have many applications, including drug delivery systems and vaccine formulations.
Phase Transition Studies
The compound is suitable for studying barotropic phase transitions using high-pressure optical methods . These studies are important for understanding the physical state changes of lipids under varying pressures and temperatures.
Dermatological Research
SOPC has been shown to relieve spontaneous atopic dermatitis and strengthen skin intercellular lipid barriers in animal models . This application is promising for developing new treatments for skin conditions.
Mécanisme D'action
Target of Action
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a type of phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . It primarily targets Histone Deacetylase 3 (HDAC3) and Signal Transducer and Activator of Transcription 3 (STAT3) . HDAC3 is an enzyme that influences gene expression by modifying proteins associated with DNA. STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
SOPC inhibits the activity of HDAC3 and the phosphorylation of STAT3 . By inhibiting HDAC3, SOPC prevents the removal of acetyl groups from histones, which can result in a more relaxed chromatin structure and increased gene expression . The inhibition of STAT3 phosphorylation prevents its activation, thereby regulating the transcription of target genes .
Biochemical Pathways
Given its role in inhibiting hdac3 and stat3, it likely impacts pathways related to gene expression and signal transduction . This could include the JAK-STAT signaling pathway, which is involved in processes like cell growth, differentiation, and apoptosis .
Result of Action
SOPC exhibits anticancer activity in chronic myelogenous leukemia (CML) K562 cells . This is likely due to its ability to alter gene expression and signal transduction through its action on HDAC3 and STAT3 .
Propriétés
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21-/t42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHVAWFAEPLPPQ-VRDBWYNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H86NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401335911 | |
| Record name | 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
CAS RN |
56421-10-4 | |
| Record name | 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PC(18:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



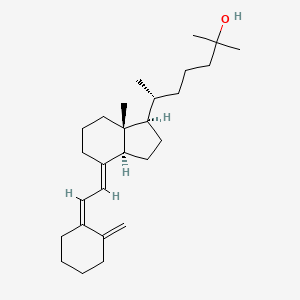
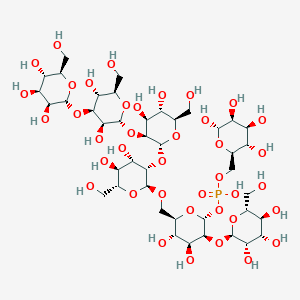




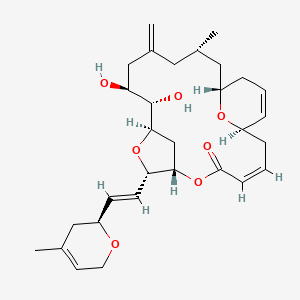
![Calix[5]pyrrole](/img/structure/B1263095.png)
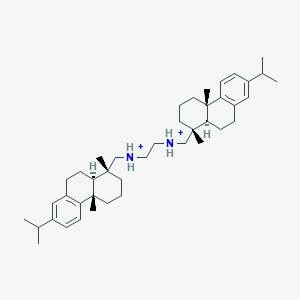
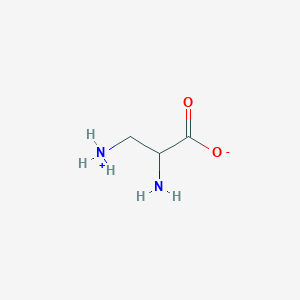
![TG(16:0/16:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263103.png)

![(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid](/img/structure/B1263105.png)
